BenchChemオンラインストアへようこそ!

Perazine

Lysosomal trapping Tissue distribution Drug-drug interaction

Perazine is a piperazine-type phenothiazine antipsychotic of moderate potency, classified as a first-generation (typical) neuroleptic. It acts primarily as a dopamine D2 receptor antagonist and is used in the treatment of psychotic disorders including schizophrenia.

Molecular Formula C20H25N3S
Molecular Weight 339.5 g/mol
CAS No. 84-97-9
Cat. No. B1214570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerazine
CAS84-97-9
SynonymsDihydrochloride, Perazine
Maleate, Perazine
Perazine
Perazine Dihydrochloride
Perazine Maleate
Perazine Maleate (1:1)
Perazine Maleate (1:2)
Pernazine
Taxilan
Molecular FormulaC20H25N3S
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C20H25N3S/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3
InChIKeyWEYVCQFUGFRXOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perazine (CAS 84-97-9): Procurement-Grade Overview of a Piperazine Phenothiazine Antipsychotic


Perazine is a piperazine-type phenothiazine antipsychotic of moderate potency, classified as a first-generation (typical) neuroleptic [1]. It acts primarily as a dopamine D2 receptor antagonist and is used in the treatment of psychotic disorders including schizophrenia. Unlike aliphatic phenothiazines such as chlorpromazine, perazine contains a piperazine side chain that confers distinct pharmacokinetic properties, including prominent lysosomal trapping and a unique cytochrome P450 metabolic pathway dominated by CYP2C19 rather than CYP2D6 [2]. Its clinical use is concentrated in Germany, Poland, the former Yugoslavia, and the Netherlands, creating a well-defined but geographically specific evidence base for procurement decisions.

Why Piperazine Phenothiazines Cannot Be Interchanged: The Perazine Differentiation Case


Perazine is not interchangeable with other phenothiazine antipsychotics such as chlorpromazine, fluphenazine, or perphenazine, despite their shared phenothiazine core. Three mechanistically distinct properties preclude simple generic substitution. First, perazine exhibits a uniquely high degree of lysosomal trapping—contributing ~40% of total tissue uptake in liver, brain, and muscle—a property not observed to comparable magnitude in other psychotropics studied [1]. This lysosomotropism fundamentally alters tissue distribution and creates pharmacokinetic drug-drug interactions with antidepressants that do not occur with non-piperazine phenothiazines. Second, perazine's N-demethylation is dominantly catalyzed by CYP2C19 (68% contribution), whereas other phenothiazines such as perphenazine rely primarily on CYP2D6 and CYP3A4 [2]. Third, perazine's metabolism is highly sensitive to CYP2C9 polymorphism: the CYP2C9*3 variant reduces enzymatic activity to 18% of wild-type, introducing substantial inter-individual pharmacokinetic variability not shared by antipsychotics metabolized through non-CYP2C9 pathways [3]. These three properties mean that substituting perazine with chlorpromazine, fluphenazine, or perphenazine will yield different tissue distribution profiles, distinct drug-drug interaction risks, and divergent pharmacogenetic dosing requirements—undermining therapeutic consistency in both clinical and research settings.

Quantitative Differentiation Evidence: Perazine vs. Closest Analogs and Alternative Antipsychotics


Lysosomal Trapping Contribution to Tissue Uptake: Perazine vs. All Other Psychotropics Studied

Perazine demonstrates a uniquely high degree of lysosomal trapping among psychotropic drugs. Under steady-state conditions in rat organ slices, the contribution of lysosomal trapping to total tissue uptake of perazine was quantified as approximately 40% in the liver, brain, and muscles; approximately 30% in the kidneys; and approximately 25% in the heart and lungs. No lysosomotropism was observed in adipose tissue [1]. Critically, the authors explicitly state: 'Of the psychotropics studied, perazine was the only drug showing such a high degree of lysosomal trapping in muscles and distinct lysosomotropic properties in the heart' [1]. This property drives clinically significant distribution interactions: co-administration with imipramine or fluoxetine shifts perazine from lysosome-rich organs (lungs, kidneys) to lysosome-poor organs (heart, brain, muscles), mutually increasing heart/plasma concentration ratios [2]. No comparable lysosomal trapping magnitude has been reported for chlorpromazine, fluphenazine, haloperidol, or atypical antipsychotics.

Lysosomal trapping Tissue distribution Drug-drug interaction Cellular pharmacokinetics

CYP2C19-Dominant N-Demethylation: Perazine vs. Other Phenothiazine Antipsychotics

Perazine metabolism is distinguished by the dominant role of CYP2C19 in N-demethylation, a feature not shared by other clinically used phenothiazines. Using cDNA-expressed human CYPs and human liver microsomes, Wójcikowski et al. (2004) demonstrated that CYP2C19 accounts for 68% of perazine N-demethylation, while CYP1A2 and CYP3A4 contribute only 6-10% each [1]. By contrast, the structurally related piperazine phenothiazine perphenazine undergoes N-dealkylation primarily via CYP1A2, CYP3A4, CYP2C19, and CYP2D6, with CYP2D6 playing a substantially larger role [2]. Chlorpromazine, an aliphatic phenothiazine, is metabolized predominantly by CYP2D6-mediated 7-hydroxylation and CYP1A2-mediated N-demethylation [3]. For perazine 5-sulphoxidation, CYP1A2 and CYP3A4 are the main isoenzymes (32% and 30% contribution, respectively) [1]. This CYP2C19-dominant profile creates a pharmacogenetic vulnerability not present with chlorpromazine or haloperidol: CYP2C19 poor metabolizers (2-5% of Caucasians, ~15% of East Asians) are expected to have substantially elevated perazine exposure.

Cytochrome P450 CYP2C19 Drug metabolism Phenothiazine Pharmacogenetics

CYP2C9 Polymorphism Sensitivity: Quantified Loss of Function in Perazine Metabolism

Perazine N-demethylation is co-catalyzed by CYP2C9 alongside CYP3A4, and the activity of CYP2C9 is profoundly affected by common genetic polymorphisms. Störmer et al. (2000) quantified this using recombinant CYP2C9 variants: the wild-type allele CYP2C9*1 exhibited maximal activity, CYP2C9*2 retained 88% of wild-type activity, but CYP2C9*3 displayed only 18% of wild-type activity for perazine N-demethylation [1]. At a therapeutically relevant perazine concentration of 10 µM, CYP3A4 contributed 50% and CYP2C9 contributed 35% to perazine N-demethylation in human liver microsomes. Ketoconazole (a CYP3A4 inhibitor) inhibited perazine N-demethylation by >40%, while sulfaphenazole (a CYP2C9 inhibitor) produced 16% inhibition [1]. In contrast, the metabolism of chlorpromazine is minimally affected by CYP2C9 polymorphisms, as its primary clearance routes (CYP2D6-mediated 7-hydroxylation, CYP1A2-mediated N-demethylation) are CYP2C9-independent [2]. The CYP2C9*3 allele frequency ranges from 6-10% in Caucasian populations, meaning up to 1% of individuals are homozygous CYP2C9*3 and would exhibit severely impaired perazine clearance.

CYP2C9 Pharmacogenetics Allelic variant Drug metabolism Personalized dosing

Clinical Efficacy vs. Active Placebo (Trimipramine): Cochrane Meta-Analysis Quantitative Outcome

In the only placebo-controlled trial included in the Cochrane systematic review, perazine (n=95 participants, 5 weeks follow-up) demonstrated statistically significant superiority over trimipramine (an 'active placebo' antidepressant) for the outcome of 'no important global improvement.' The risk ratio (RR) was 0.43 (95% CI 0.2 to 0.8, low quality evidence) [1]. Perazine also showed a trend toward BPRS reduction benefit: in the intent-to-treat analysis, the mean difference in BPRS change from baseline to endpoint was -7.10 points favoring perazine (95% CI -13.51 to -0.69) [1]. However, more perazine-treated participants required antiparkinson medication (RR 4.50, 95% CI 1.0 to 19.5, very low quality evidence), confirming the extrapyramidal liability of this typical antipsychotic [1]. In six comparative trials against other antipsychotics (amisulpride, haloperidol, olanzapine, ziprasidone, zotepine; n=384 total), no statistically significant differences in leaving the study early were detected (RR 0.97, 95% CI 0.68 to 1.38) [1]. A direct haloperidol comparison (Schmidt 1982) showed similar endpoint AMDP scores: perazine 10.2 (SD 11.8) vs. haloperidol 11.4 (SD 13.7) [2].

Schizophrenia Clinical trial Trimipramine Global improvement Cochrane review

Extrapyramidal Symptom Burden and Weight Gain: Perazine vs. Olanzapine and Ziprasidone in a 12-Week Randomized Trial

In a 12-week randomized controlled trial including 191 paranoid schizophrenia patients, Tybura et al. (2014) directly compared adverse event profiles of perazine (typical antipsychotic), olanzapine, and ziprasidone (atypical antipsychotics). Perazine treatment was associated with the significantly highest intensity of extrapyramidal symptoms (EPS) among the three drugs [1]. In terms of metabolic adverse effects, weight increase after 3 months of therapy was greatest in the olanzapine group and least in the ziprasidone group, with perazine occupying an intermediate position [1]. This contrasts with previous perceptions that perazine may have a 'low level of extrapyramidal adverse effects' as noted in the Cochrane review background [2]. A separate 8-week randomized trial comparing perazine (mean 294 mg/day, n=42) with olanzapine (mean 18.4 mg/day, n=44) confirmed that olanzapine was associated with significantly lower risk of EPS and significantly lower risk of withdrawal from the study, while perazine was associated with higher cholesterol levels [3]. Olanzapine caused a mean weight gain of 2.8 kg over 8 weeks [3].

Extrapyramidal symptoms Weight gain Adverse events Typical vs. atypical antipsychotics Pharmacogenetics

Dopamine D2 Receptor Binding Activity: Parent Drug vs. Metabolites Quantified by Radioreceptor Assay

The bioactivity of perazine and its primary metabolites at the dopamine D2 receptor was quantified by radioreceptor assay using ³H-spiroperidol binding to porcine striatal membranes. Perazine exhibited an IC50 of 175 nmol/L. By comparison, its primary metabolites showed markedly reduced affinity: perazine sulfoxide IC50 = 1050 nmol/L (6.0-fold lower affinity), desmethylperazine IC50 = 330 nmol/L (1.9-fold lower affinity), N-(3-phenothiazin-10-yl-propyl)-ethylenediamine IC50 = 2800 nmol/L (16-fold lower), and N-(3-phenothiazin-10-yl-propyl)-N'-methylethylenediamine IC50 = 2850 nmol/L (16.3-fold lower) [1]. Pharmacological studies in mice, dogs, and rats confirmed that neither desmethylperazine nor perazine sulfoxide exhibited effects interpretable as neuroleptic or antidepressive [2]. This rapid loss of D2 binding activity upon metabolism contrasts with some other phenothiazines (e.g., chlorpromazine), where ring-hydroxylated metabolites retain 20-70% of parent drug potency at the D2 receptor [3]. The steep activity cliff between perazine and its metabolites also underpins the utility of serum radioreceptor assay for therapeutic drug monitoring: correlation between radioreceptor assay and HPLC was r=0.85 with slope 0.95 [1].

Dopamine D2 receptor IC50 Radioreceptor assay Metabolite activity Therapeutic drug monitoring

Procurement-Relevant Application Scenarios for Perazine Informed by Quantitative Differentiation Evidence


Pharmacogenetic Studies of CYP2C19 and CYP2C9 Polymorphism Effects on Antipsychotic Pharmacokinetics

Perazine is uniquely suited as a probe substrate for CYP2C19/CYP2C9 pharmacogenetic studies among phenothiazine antipsychotics. Its N-demethylation is 68% CYP2C19-dependent [1], and CYP2C9*3 reduces catalytic activity to 18% of wild-type [2]. No other marketed phenothiazine exhibits this dual CYP2C19/CYP2C9 dependence to a comparable degree—chlorpromazine relies on CYP2D6, and perphenazine distributes metabolism across multiple isoforms without a single dominant pathway. Researchers can use perazine to investigate genotype-stratified dosing in populations with high CYP2C19 poor-metabolizer prevalence (e.g., East Asian cohorts, ~15% PM frequency). The availability of well-characterized recombinant CYP allelic variant activity data [2] enables a priori pharmacokinetic modeling before clinical studies.

Cellular Pharmacokinetic Studies of Lysosomal Drug Trapping and Tissue Redistribution

Perazine is the only psychotropic drug for which lysosomal trapping has been quantitatively demonstrated to contribute ~40% of total tissue uptake in liver, brain, and muscle, with distinct lysosomotropic properties in cardiac tissue [1]. This makes perazine an essential reference compound for in vitro cellular pharmacokinetic models studying lysosomal sequestration mechanisms. The well-characterized in vivo redistribution interaction with both tricyclic antidepressants (imipramine, amitriptyline) and SSRIs (fluoxetine, sertraline), mediated by mutual competition for lysosomal trapping [2][3], provides a validated experimental framework for investigating lysosome-based drug-drug interactions. No alternative antipsychotic offers this degree of mechanistic characterization for lysosomotropism.

Therapeutic Drug Monitoring Protocol Development Using Radioreceptor Assay vs. Chromatographic Methods

Perazine's steep activity cliff between parent compound (D2 IC50 = 175 nmol/L) and its metabolites (perazine sulfoxide IC50 = 1050 nmol/L, 6-fold lower; desmethylperazine IC50 = 330 nmol/L, 1.9-fold lower) [1] makes it an ideal candidate for developing and validating radioreceptor-based therapeutic drug monitoring (TDM) assays. The strong correlation between radioreceptor assay and HPLC (r=0.85, slope 0.95) has already been established [1], and the pharmacologically inactive metabolite profile [2] means that radioreceptor measurements directly reflect active moiety concentrations without metabolite interference—a simplification not available for chlorpromazine, whose hydroxylated metabolites retain up to 70% D2 binding activity [3]. This creates procurement value for laboratories developing bioactivity-based TDM platforms.

Reference Typical Antipsychotic with High EPS Liability for Comparative Side Effect Profiling

In the 12-week randomized comparison of Tybura et al. (2014), perazine produced the significantly highest intensity of extrapyramidal symptoms among perazine, olanzapine, and ziprasidone, while showing less weight gain than olanzapine [1]. This profile—high D2-mediated motor toxicity with intermediate metabolic liability—makes perazine a well-characterized reference compound for studies seeking to dissociate extrapyramidal adverse effects from metabolic adverse effects in antipsychotic drug development. The pharmacogenetic data from the same trial, showing no association between DRD2, DAT1, COMT, MAOA, SERT, 5HT2A, or GRIK3 polymorphisms and EPS or weight changes [1], further supports perazine's utility as a genetically 'neutral' positive control for EPS induction in pharmacogenetic adverse event studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.